6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylamino group, a diethoxyphenyl group, and a pyridine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridine-3-carboxamide with benzylamine to form the benzylamino derivative. This intermediate is then reacted with 3,4-diethoxyphenyl ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or diethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide: A potent STAT6 inhibitor with similar structural features.
2-substituted 3-cyano-4,6-dimethylpyridine derivatives: Compounds with similar pyridine-based structures and biological activities.
Uniqueness
6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-3-30-22-12-10-19(16-23(22)31-4-2)14-15-26-25(29)21-11-13-24(28-18-21)27-17-20-8-6-5-7-9-20/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
YLJGSMBGBYJNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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